molecular formula C15H11F3O2 B1309244 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 343604-08-0

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No. B1309244
M. Wt: 280.24 g/mol
InChI Key: OXBDHTPFAFXIEA-UHFFFAOYSA-N
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Description

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the CAS Number: 343604-08-0 . It has a molecular weight of 280.25 and a linear formula of C15 H11 F3 O2 . It is typically stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is represented by the linear formula C15 H11 F3 O2 . The InChI key can be found in the properties of the compound .


Physical And Chemical Properties Analysis

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is a liquid at room temperature . It has a molecular weight of 280.25 and a linear formula of C15 H11 F3 O2 .

Scientific Research Applications

Catalytic Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol to benzaldehyde is a significant transformation in the chemical industry due to the wide application of benzaldehyde in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Various catalysts have been investigated to enhance the efficiency and selectivity of this reaction:

  • Sulfated Ti-SBA-15 Catalysts : A study demonstrated a threefold increase in the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid. This catalyst showed enhanced acidity leading to increased benzyl alcohol conversion to benzaldehyde without affecting selectivity, highlighting the importance of superacidic catalysts in the oxidation process (Rajesh Sharma, K. Soni, A. Dalai, 2012).

  • NiFe2O4 Nanoparticles : Another study explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The synthesis approach and the catalytic activity assessment emphasized the potential of these nanoparticles in achieving high selectivity and conversion rates (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).

  • Metal Organic Frameworks (MOFs) : MOFs have been utilized for their catalytic properties in the oxidation of benzyl alcohol. The study on M(bdc)(ted)0.5 (M = Co, Zn, Ni, Cu) MOFs revealed Co(bdc)(ted)0.5 achieved significant benzyl alcohol conversion and benzaldehyde selectivity using O2 as the oxidant, showcasing the role of metal ions in enhancing catalytic activity (Ling Peng, Shujie Wu, Xiaoyuan Yang, Jing Hu, Xiaoran Fu, Q. Huo, J. Guan, 2016).

Photocatalysis for Benzaldehyde Production

  • Graphitic Carbon Nitride-Based Photocatalysis : The photocatalytic performance of graphitic carbon nitride (g-C3N4) nanosheets for benzaldehyde production was highlighted in a study that focused on the photo-oxidation reaction of benzyl alcohol in H2O under room temperature. This environmentally benign method emphasized the importance of developing synthetic processes for benzaldehyde production that avoid hazardous solvents (Lifu Wu, Sai An, Yu‐Fei Song, 2020).

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-5-1-4-12(7-13)10-20-14-6-2-3-11(8-14)9-19/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBDHTPFAFXIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396413
Record name 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

CAS RN

343604-08-0
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343604-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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